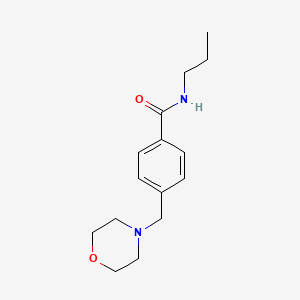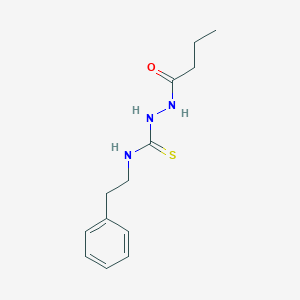
4-(4-morpholinylmethyl)-N-propylbenzamide
Übersicht
Beschreibung
4-(4-morpholinylmethyl)-N-propylbenzamide, also known as NMPB, is a chemical compound that belongs to the family of benzamides. It is a potent and selective agonist of the G protein-coupled receptor 119 (GPR119), which is involved in the regulation of glucose homeostasis and lipid metabolism. NMPB has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and metabolic disorders.
Wirkmechanismus
The mechanism of action of 4-(4-morpholinylmethyl)-N-propylbenzamide involves the activation of the GPR119 receptor, which is predominantly expressed in pancreatic beta cells, intestinal L cells, and adipose tissue. Upon activation, GPR119 stimulates the release of incretin hormones such as GIP and GLP-1, which in turn promote insulin secretion and glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-propylbenzamide has been shown to have several biochemical and physiological effects, including increased insulin secretion, improved glucose tolerance, enhanced GLP-1 and GIP secretion, reduced food intake, and body weight loss. Additionally, 4-(4-morpholinylmethyl)-N-propylbenzamide has been shown to improve lipid metabolism, reduce hepatic glucose production, and increase energy expenditure in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-morpholinylmethyl)-N-propylbenzamide in lab experiments include its potency and selectivity for the GPR119 receptor, its ability to stimulate insulin secretion and incretin hormone release, and its potential therapeutic applications in the treatment of metabolic disorders. However, the limitations of using 4-(4-morpholinylmethyl)-N-propylbenzamide in lab experiments include its high cost, limited availability, and potential toxicity at high doses.
Zukünftige Richtungen
For research on 4-(4-morpholinylmethyl)-N-propylbenzamide include the development of more potent and selective GPR119 agonists, the investigation of its long-term safety and efficacy in clinical trials, and the exploration of its potential therapeutic applications in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, the identification of novel targets and signaling pathways involved in the regulation of glucose homeostasis and lipid metabolism may lead to the development of more effective therapies for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
4-(4-morpholinylmethyl)-N-propylbenzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to stimulate insulin secretion from pancreatic beta cells, enhance glucose-dependent insulinotropic peptide (GIP) secretion, and increase GLP-1 secretion. These effects result in improved glucose tolerance, insulin sensitivity, and reduced food intake and body weight in animal models.
Eigenschaften
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-7-16-15(18)14-5-3-13(4-6-14)12-17-8-10-19-11-9-17/h3-6H,2,7-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRZOANNCIXYTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-cyclohexyl-N-methylacetamide](/img/structure/B4765240.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide](/img/structure/B4765243.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4765248.png)
![8-{[5-(benzylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline](/img/structure/B4765263.png)
![2-ethyl-3-(4-fluorophenyl)-8-(2-furyl)-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one](/img/structure/B4765266.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4765282.png)
![2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3-oxo-N-phenyl-1-piperazinecarboxamide](/img/structure/B4765285.png)
![6-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4765286.png)
![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4765291.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4765296.png)
![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4765310.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4765317.png)
